molecular formula C13H16N2O5 B2716221 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide CAS No. 2034615-02-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide

Cat. No.: B2716221
CAS No.: 2034615-02-4
M. Wt: 280.28
InChI Key: VICVKQIXKKCHEQ-UHFFFAOYSA-N
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Description

“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide” is a compound with the molecular formula C15H18N2O8 . It is a protein cross-linking compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H18N2O8/c18-11-1-2-12 (19)16 (11)6-8-24-10-9-23-7-5-15 (22)25-17-13 (20)3-4-14 (17)21/h1-2H,3-10H2 .

Scientific Research Applications

Transformations in Acidic Media

Research has shown that acid-catalyzed transformations involving furan derivatives can lead to the opening of the furan ring and the formation of new heterocyclic systems. For instance, derivatives leading to pyrrolo[1,2-a][1,4]diazocine structures were synthesized and characterized, indicating the potential for creating novel compounds through ring modifications (Stroganova, Vasilin, & Krapivin, 2016).

Antimicrobial and Antioxidant Activities

Another area of application involves the synthesis of furan carboxamide derivatives with a focus on their antimicrobial and antioxidant properties. For example, a study on 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides revealed their potential in treating infections and combating oxidative stress (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Synthesis and Reactivity

The synthesis and reactivity of furan-containing compounds are crucial for developing new pharmaceuticals and materials. Research into the synthesis and properties of furan-fused heterocycles, such as benzothiazole derivatives, demonstrates the versatility of these compounds in creating diverse molecular architectures (Aleksandrov & El’chaninov, 2017).

Antibacterial Activities

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its derivatives has been explored for their antibacterial activities, particularly against drug-resistant strains, highlighting the potential of furan derivatives in addressing antibiotic resistance (Siddiqa et al., 2022).

Analytical and Spectral Studies

Analytical and spectral studies of furan ring-containing organic ligands have been conducted to understand their chelating properties and antimicrobial activity, which could lead to the development of new therapeutic agents (Patel, 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved sources, similar compounds have shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c16-11-1-2-12(17)15(11)5-8-19-7-4-14-13(18)10-3-6-20-9-10/h3,6,9H,1-2,4-5,7-8H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVKQIXKKCHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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